4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline

Catalog No.
S3458709
CAS No.
946662-75-5
M.F
C12H16F3NO2
M. Wt
263.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline

CAS Number

946662-75-5

Product Name

4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline

IUPAC Name

4-(2-propoxyethoxy)-3-(trifluoromethyl)aniline

Molecular Formula

C12H16F3NO2

Molecular Weight

263.26 g/mol

InChI

InChI=1S/C12H16F3NO2/c1-2-5-17-6-7-18-11-4-3-9(16)8-10(11)12(13,14)15/h3-4,8H,2,5-7,16H2,1H3

InChI Key

WGYVFFADOVZXHV-UHFFFAOYSA-N

SMILES

CCCOCCOC1=C(C=C(C=C1)N)C(F)(F)F

Canonical SMILES

CCCOCCOC1=C(C=C(C=C1)N)C(F)(F)F

4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C₁₂H₁₆F₃NO₂ and a molecular weight of 263.26 g/mol. This compound features a trifluoromethyl group at the 3-position of an aniline structure, along with a propoxyethoxy substituent at the 4-position. Its unique structure imparts distinct chemical and biological properties, making it valuable in various applications, particularly in pharmaceuticals and materials science.

  • Oxidation: The compound can be oxidized to form quinone derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction processes can convert functional groups, such as nitro groups to amines, using agents like sodium borohydride.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

Research indicates that 4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline exhibits potential biological activity. It has been explored for its antimicrobial and anticancer properties, interacting with various proteins and enzymes within biological systems. Its trifluoromethyl group significantly influences its pharmacokinetic properties, enhancing its efficacy in biological applications.

The synthesis of 4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline typically involves multiple steps:

  • Protection of 3-nitroaniline: The nitro group is protected under basic conditions.
  • Reduction: The nitro group is reduced to an amino group.
  • Trifluoromethylation: This step introduces the trifluoromethyl group using suitable reagents like trifluoromethyl iodide.
  • Introduction of Propoxyethoxy Group: The final step involves the addition of the propoxyethoxy group using bromopropane or similar reagents.

4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline finds applications across various fields:

  • Pharmaceuticals: Used as a raw material in drug development and synthesis.
  • Agrochemicals: Functions as an intermediate in pesticide formulation.
  • Organic Electronics: Employed in the manufacture of organic light-emitting diodes and photovoltaics due to its electronic properties.
  • Dyes and Pigments: Utilized in producing specialty dyes owing to its unique chemical structure.

Studies have shown that 4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline interacts with various biomolecules, influencing cellular processes and signaling pathways. Its trifluoromethyl group enhances its interactions with enzymes, potentially modulating their activity and impacting metabolic pathways. These interactions are crucial for understanding its biological effects and therapeutic potential.

Several compounds share structural similarities with 4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline, each possessing unique properties:

Compound NameKey Features
4-(Cyclohexylmethoxy)-3-(trifluoromethyl)anilineContains a cyclohexylmethoxy group; unique steric properties.
4-Methoxy-3-(trifluoromethyl)anilineLacks the propoxyethoxy group; used as a substrate in organic synthesis .
3-Chloro-4-(2-propoxyethoxy)anilineContains a chloro substituent instead of trifluoromethyl; different reactivity.

The uniqueness of 4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline lies in its combination of the trifluoromethyl and propoxyethoxy groups, which confer distinct electronic and steric properties that enhance its stability and reactivity compared to similar compounds.

XLogP3

2.8

Dates

Last modified: 08-19-2023

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